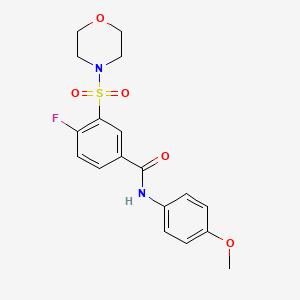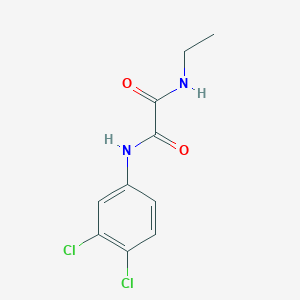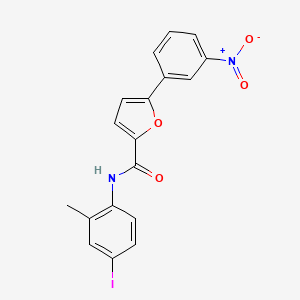![molecular formula C15H10F3N3O6 B5125169 methyl 2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B5125169.png)
methyl 2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}benzoate, commonly known as DNFB, is a chemical compound with a molecular formula of C15H9F3N4O6. This compound is widely used in scientific research for its unique properties and applications. In
作用机制
DNFB works by binding to skin proteins and forming a complex that is recognized by the immune system as foreign. This triggers an immune response, resulting in the production of antibodies and the activation of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
The use of DNFB in scientific research has led to a better understanding of the immune system and its response to foreign substances. DNFB has been shown to induce a strong inflammatory response, leading to the recruitment of immune cells to the site of exposure. This response is characterized by the production of cytokines, chemokines, and other immune mediators.
实验室实验的优点和局限性
One advantage of DNFB is its ability to induce a strong immune response, making it a useful tool for studying the immune system. However, its strong inflammatory properties can also be a limitation, as it may cause tissue damage and inflammation that can interfere with experimental results. Additionally, the use of DNFB in animal models may raise ethical concerns due to the potential for animal suffering.
未来方向
There are several future directions for the use of DNFB in scientific research. One area of interest is the development of vaccines against infectious diseases using DNFB as a hapten. Another direction is the use of DNFB in the development of immunotherapies for cancer and autoimmune diseases. Additionally, further research is needed to better understand the mechanisms underlying DNFB-induced immune responses and to develop safer and more effective methods for its use in scientific research.
Conclusion:
In conclusion, DNFB is a widely used chemical compound in scientific research for its unique properties and applications. Its ability to induce a strong immune response makes it a useful tool for studying the immune system, but its strong inflammatory properties can also be a limitation. Further research is needed to better understand the mechanisms underlying DNFB-induced immune responses and to develop safer and more effective methods for its use in scientific research.
合成方法
DNFB can be synthesized through a reaction between 2,6-dinitro-4-trifluoromethylaniline and methyl 2-bromo-3-oxobenzoate. The reaction takes place in the presence of a palladium catalyst and a base. The resulting compound is then purified through recrystallization, yielding a white crystalline powder.
科学研究应用
DNFB is commonly used in scientific research as a hapten for the production of antibodies. It is also used as a sensitizing agent for the induction of contact hypersensitivity in animal models. Additionally, DNFB has been used in the development of vaccines against certain bacterial and viral infections.
属性
IUPAC Name |
methyl 2-[2,6-dinitro-4-(trifluoromethyl)anilino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O6/c1-27-14(22)9-4-2-3-5-10(9)19-13-11(20(23)24)6-8(15(16,17)18)7-12(13)21(25)26/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDJYYVVSNCAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B5125095.png)

![4-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5125110.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125115.png)
![2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide](/img/structure/B5125130.png)

![7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5125145.png)
![1-[4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B5125147.png)
![N-[3-(acetylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5125153.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5125165.png)



